1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride begins with the derivatization of substituted cinnamic acid A with Oppolzer’s sultam to give B . The reaction conditions involve the use of 3,4-Difluorobenzonitrile, ethylmagnesium bromide with titanium (IV) isopropylate in diethyl ether at -78°C .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C9H9F2N.ClH/c10-7-2-1-6 (5-8 (7)11)9 (12)3-4-9;/h1-2,5H,3-4,12H2;1H . The molecular weight of the compound is 205.63 g/mol.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 3,4-Difluorobenzonitrile with ethylmagnesium bromide and titanium (IV) isopropylate in diethyl ether at -78°C .Physical and Chemical Properties Analysis
The physical form of this compound is a white to off-white solid . It should be stored at a temperature of +4°C .Safety and Hazards
Mechanism of Action
Mode of Action
The exact mode of action of 1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride is currently unknown due to the lack of specific information . The compound’s interaction with its targets and the resulting changes would be determined by its chemical structure and the nature of the target molecules.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors may include the pH of the environment, the presence of other molecules, temperature, and more.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-7-2-1-6(5-8(7)11)9(12)3-4-9;/h1-2,5H,3-4,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKORYOMJPYTNMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=C(C=C2)F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700177 | |
Record name | 1-(3,4-Difluorophenyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80700177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186663-16-0, 573704-57-1 | |
Record name | Cyclopropanamine, 1-(3,4-difluorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186663-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,4-Difluorophenyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80700177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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